molecular formula C23H19ClN4O4S B2986184 N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 902949-24-0

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2986184
CAS No.: 902949-24-0
M. Wt: 482.94
InChI Key: GBGDRBBPLQGYKX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrido[2,3-d]pyrimidinone core substituted with a 3-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 5-chloro-2-methoxyphenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-31-16-6-3-5-15(12-16)28-22(30)17-7-4-10-25-21(17)27-23(28)33-13-20(29)26-18-11-14(24)8-9-19(18)32-2/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGDRBBPLQGYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-2-yl core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 5-chloro-2-methoxyphenyl group: This can be achieved through a substitution reaction using suitable reagents.

    Attachment of the sulfanyl group:

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, including pyrimidine/quinazoline cores, sulfanyl-acetamide linkages, and substituted aryl groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Pharmacological Data (IC₅₀) Physical Properties Reference
Target Compound Pyrido[2,3-d]pyrimidinone - 3-(3-Methoxyphenyl)
- 2-Sulfanylacetamide (5-chloro-2-methoxyphenyl)
N/A High thermal stability (predicted)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Benzothieno[2,3-d]pyrimidinone (hexahydro) - 3-(4-Methylphenyl)
- 2-Sulfanylacetamide (4-chloro-2-methoxy-5-methylphenyl)
N/A Higher lipophilicity due to hexahydro core
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () Pyrimido[5,4-b]indolone (dihydro) - 3-(4-Chlorophenyl)
- 2-Sulfanylacetamide (3-methoxyphenyl)
N/A Enhanced π-π stacking potential from indole core
2-{[3-(2-Methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide () Thieno[3,2-d]pyrimidinone - 3-(2-Methylpropyl)
- 2-Sulfanylacetamide (3-chloro-4-methoxyphenyl)
N/A Improved solubility due to thiophene ring
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidinone - 4-Methyl
- 2-Thioacetamide (2,3-dichlorophenyl)
N/A Mp: 230°C; NMR δ 12.50 (NH)
Key Differentiators

Core Heterocycle: The pyrido[2,3-d]pyrimidinone core (target) offers planar rigidity, favoring DNA intercalation or kinase inhibition. Thieno-pyrimidinones () may exhibit better solubility due to sulfur’s electronegativity .

Substituent Effects :

  • The 5-chloro-2-methoxyphenyl group (target) combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, balancing lipophilicity and hydrogen-bonding capacity.
  • Analogues with 4-chlorophenyl () or 2,3-dichlorophenyl () substituents prioritize hydrophobic interactions but may suffer from metabolic instability .

Sulfanyl Linker :

  • The –S– bridge in all compounds enhances stability compared to ethers or amines, though it may limit solubility in polar solvents .
Crystallographic and Analytical Data
  • Structural Validation : Compounds like those in and require advanced tools (e.g., SHELXL for refinement; WinGX/ORTEP for visualization) to resolve complex heterocyclic systems and validate hydrogen-bonding networks .
  • Spectroscopic Characterization : NMR and LCMS data (e.g., : δ 12.50 ppm for NH; [M+H]⁺ at 344.21) are critical for confirming sulfanyl-acetamide linkages and substitution patterns .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C26H24ClN3O3S\text{C}_{26}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This indicates a complex arrangement that contributes to its biological interactions.

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this class can target various receptors and pathways involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR) and tyrosine kinases. For instance, derivatives have demonstrated enhanced activity against EPH receptor kinases, which are often overexpressed in cancer cells .
  • Case Studies : A study involving a library of pyrido[2,3-d]pyrimidine derivatives showed that modifications at specific positions significantly altered their potency against cancer cell lines . For example, compounds with an ethyl group at N8 exhibited four-fold increased activity compared to their methylated counterparts.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) : In vitro testing has revealed that certain derivatives possess low MIC values against Gram-positive bacteria, indicating strong antibacterial activity. For example, compounds similar in structure to this compound have been reported with MICs as low as 0.06 μg/mL against resistant strains .

Data Tables

Here is a summary table of some relevant biological activities associated with related compounds:

Compound NameTargetActivityReference
N8-Ethyl DerivativeDHFR4x increased potency
Similar Pyrido DerivativeEPH KinaseSignificant inhibition
N-(5-chloro-2-methoxyphenyl) AnalogGram-positive bacteriaMIC ≤ 0.06 μg/mL

Research Findings

  • Synthesis and Modification : Studies have indicated that structural modifications can lead to enhanced biological activity. For instance, varying substituents on the pyrido ring can significantly affect both anticancer and antimicrobial efficacy .
  • Safety and Toxicity : While promising, further research is necessary to evaluate the safety profile of these compounds. Preliminary studies suggest lower toxicity levels compared to traditional chemotherapeutics, but comprehensive toxicity assessments are required for clinical applications .

Q & A

Q. What are the common synthetic routes for preparing the pyrido[2,3-d]pyrimidin-4-one core in this compound?

The pyrido[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A two-step approach involves:

  • Step 1 : Reacting 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring.
  • Step 2 : Introducing the sulfanylacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) . Key challenges include optimizing reaction temperatures (80–120°C) and protecting groups to prevent side reactions.

Q. How is crystallographic data used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

  • Data collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL2016 for full-matrix least-squares refinement, achieving R-factors < 0.05 for high-confidence structural validation .
  • Key parameters : Monitor bond angles (e.g., C–S–C ~105°) and intramolecular hydrogen bonds (N–H⋯N, ~2.8 Å) to confirm stereoelectronic stability .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to detect impurities < 0.5%.
  • NMR : ¹H/¹³C spectra should resolve methoxy (δ ~3.8–4.0 ppm) and pyridopyrimidine aromatic protons (δ ~7.5–8.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤ 2 ppm error .

Advanced Research Questions

Q. How can contradictory crystallographic data for analogous compounds inform structural optimization?

Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° in related pyrimidine derivatives) may arise from crystal packing forces or solvent effects. Mitigation strategies include:

  • Computational modeling : Compare DFT-optimized geometries with experimental data to identify conformationally flexible regions .
  • Polymorph screening : Use solvent-drop grinding or temperature cycling to isolate stable crystalline forms .

Q. What experimental design principles apply to optimizing the sulfanylacetamide coupling reaction?

A factorial Design of Experiments (DoE) approach is recommended:

  • Variables : Reaction time (4–24 h), base strength (K₂CO₃ vs. Et₃N), and solvent polarity (DMF vs. THF).
  • Response metrics : Yield (HPLC), byproduct formation (TLC), and crystallinity (PXRD).
  • Example : Increasing solvent polarity (DMF) reduces reaction time by 30% but may require post-reaction purification to remove DMF residues .

Q. How can intramolecular hydrogen bonding impact biological activity?

The N–H⋯N hydrogen bond between the pyridopyrimidine N–H and the adjacent pyridine nitrogen stabilizes a planar conformation, enhancing π-stacking with biological targets (e.g., kinase ATP-binding pockets). To test this:

  • SAR studies : Synthesize analogs with methyl or fluorine substitutions at the hydrogen bond donor/acceptor sites.
  • MD simulations : Calculate binding free energy (ΔG) changes upon H-bond disruption .

Data Contradiction Analysis

Q. Why might biological activity vary across structurally similar analogs?

Variations in substituent electronic effects (e.g., methoxy vs. ethoxy groups) can alter logP values by >0.5 units, impacting membrane permeability. For example:

  • Lipophilicity : ClogP = 3.2 for the 5-chloro-2-methoxyphenyl analog vs. 2.8 for the 4-fluorophenyl derivative.
  • Bioassay data : Correlate IC₅₀ values with computational descriptors (e.g., PSA, molecular volume) using QSAR models .

Methodological Resources

  • Synthetic protocols : Refer to Aziz-ur-Rehman et al. (2013) for stepwise guidance on sulfanylacetamide derivatization .
  • Crystallography : Subasri et al. (2016) provide detailed refinement workflows for pyridopyrimidine analogs .

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